molecular formula C8H8BrClN2O3 B3812309 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate

Cat. No.: B3812309
M. Wt: 295.52 g/mol
InChI Key: CAYYFEFWFNAULK-UHFFFAOYSA-N
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Description

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their extensive biological and pharmacological activities.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2.BrH.H2O/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;;/h1-4H,(H,12,13);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYFEFWFNAULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)O.O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate typically involves multiple steps. One common method includes the reaction of 2-aminopyridine with chloroacetic acid under specific conditions to form the imidazo[1,2-a]pyridine core. This core is then chlorinated to introduce the chlorine atom at the 6-position. The final step involves the formation of the hydrobromide hydrate salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of different solvents, catalysts, and reaction conditions to improve yield and purity .

Chemical Reactions Analysis

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent probe by binding to specific sites and emitting fluorescence in response to pH changes. This property makes it useful for real-time imaging of pH changes in cells .

Comparison with Similar Compounds

Similar compounds to 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate include other imidazo[1,2-a]pyridine derivatives such as:

  • 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-chloroimidazo[1,2-a]pyridine-4-carboxylic acid

These compounds share similar structural features but differ in the position of the carboxylic acid group. The unique positioning of the carboxylic acid group in 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate contributes to its distinct chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate
Reactant of Route 2
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate

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